Cephalexin

Description

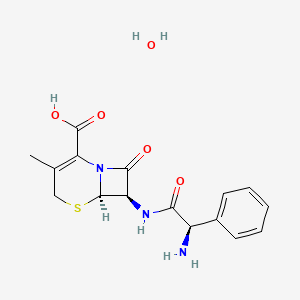

This compound is the first of the first generation cephalosporins. This antibiotic contains a beta lactam and a dihydrothiazide. This compound is used to treat a number of susceptible bacterial infections through inhibition of cell wall synthesis. This compound was approved by the FDA on 4 January 1971.

This compound anhydrous is a Cephalosporin Antibacterial.

Keflet has been reported in Streptomyces with data available.

This compound is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, this compound is more active against gram-positive and less active against gram-negative organisms.

This compound Anhydrous is the anhydrous form of this compound, a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 6 approved and 13 investigational indications.

A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.

See also: Ceftazidime (related); Cefaclor (narrower); Cefazolin (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022780 | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

15686-71-2 | |

| Record name | Cephalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalexin [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalexin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALEXIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALEXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

326.8 °C | |

| Record name | Cephalexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Advent of Oral Carbapenem Therapy: A Technical Deep Dive into Tebipenem Pivoxil Hydrobromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. For decades, carbapenems have served as a last line of defense against these resilient pathogens, but their exclusive intravenous administration has limited their use to hospital settings. This guide provides a comprehensive technical overview of a groundbreaking development in antibacterial therapy: tebipenem pivoxil hydrobromide, the first orally bioavailable carbapenem antibiotic.

Tebipenem pivoxil hydrobromide is an oral prodrug of tebipenem, a broad-spectrum carbapenem with potent activity against a wide array of Gram-negative and Gram-positive bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2] Its development marks a significant milestone, offering the potential to transition patients from intravenous to oral therapy for serious infections, thereby reducing hospital stays and healthcare costs.

Mechanism of Action

Tebipenem, the active moiety of tebipenem pivoxil hydrobromide, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] By inactivating these proteins, tebipenem disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3] Tebipenem has shown potent binding to multiple PBPs, primarily PBP 2 in Gram-negative bacteria.[5][6]

In Vitro Activity

Tebipenem demonstrates potent in vitro activity against a broad spectrum of clinical isolates, including many MDR strains. Its activity is particularly notable against Enterobacterales, including those producing ESBLs.

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli | ≤0.015 - 0.03 | 0.03 - 0.06 |

| Klebsiella pneumoniae | 0.03 | 0.06 |

| Proteus mirabilis | 0.06 | 0.12 |

| ESBL-producing Enterobacterales | 0.03 | 0.25 |

| Streptococcus pneumoniae | ≤0.063 | ≤0.063 |

| Haemophilus influenzae | ≤1 | ≤1 |

Data compiled from multiple in vitro studies.[7][8][9][10]

Pharmacokinetics

Following oral administration, tebipenem pivoxil hydrobromide is rapidly absorbed and converted to its active form, tebipenem, by intestinal esterases.[3]

| Parameter | Healthy Volunteers (600 mg single dose) | Patients with cUTI/AP (600 mg multiple doses) |

| Cmax (mg/L) | ~15.1 | ~11.37 |

| Tmax (h) | ~1.5 | ~1.00 |

| AUC0-8h (mg·h/L) | ~17.9 | Not directly comparable |

| Half-life (h) | ~0.83 | ~1.0 |

| Urinary Excretion (%) | ~55-60 | Not reported |

Data from studies in healthy adults and patients with complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[2][11][12]

Clinical Efficacy: The ADAPT-PO Trial

The pivotal Phase 3 ADAPT-PO (Acinetobacter Directed and Protocol-Tailored) trial was a randomized, double-blind, double-dummy study that compared the efficacy and safety of oral tebipenem pivoxil hydrobromide with intravenous ertapenem in patients with cUTI or AP.[13][14]

Experimental Protocol: ADAPT-PO Trial

-

Objective: To assess the non-inferiority of oral tebipenem pivoxil hydrobromide compared to intravenous ertapenem for the treatment of cUTI or AP.[13]

-

Study Design: A multinational, randomized, double-blind, double-dummy, non-inferiority trial.[13][15] A total of 1372 hospitalized adult patients were enrolled.[13]

-

Patient Population: Hospitalized adult patients with a diagnosis of cUTI or acute pyelonephritis.[13]

-

Treatment Arms:

-

Duration of Therapy: 7 to 10 days.[17]

-

Primary Endpoint: Overall response at the test-of-cure visit (Day 19 ± 2 days), defined as a composite of clinical cure and microbiological eradication. The non-inferiority margin was set at 12.5%.[13][14]

-

Key Secondary Endpoint: Clinical cure rate at the test-of-cure visit.[13]

Results of the ADAPT-PO Trial

The ADAPT-PO trial successfully met its primary endpoint, demonstrating the non-inferiority of oral tebipenem pivoxil hydrobromide to intravenous ertapenem.

| Endpoint | Tebipenem Pivoxil HBr (n=449) | Ertapenem (n=419) | Difference (95% CI) |

| Overall Response | 58.8% (264/449) | 61.6% (258/419) | -3.3% (-9.7 to 3.2) |

| Clinical Cure | 93.1% | 93.6% | -0.6% (-4.0 to 2.8) |

Data from the microbiologic intention-to-treat population in the ADAPT-PO trial.[13][14]

Adverse events were comparable between the two treatment groups, with the most common being mild diarrhea and headache.[13]

Antimicrobial Susceptibility Testing

The in vitro susceptibility of tebipenem is determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution

-

Methodology: Conforms to the guidelines provided in the CLSI M07 document.[9]

-

Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Test Medium: Cation-adjusted Mueller-Hinton broth is typically used.

-

Incubation: The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

Tebipenem pivoxil hydrobromide represents a paradigm shift in the treatment of infections caused by MDR Gram-negative bacteria. Its oral bioavailability, coupled with a potent and broad spectrum of activity, offers a much-needed alternative to intravenous carbapenem therapy. The robust data from in vitro studies and the pivotal ADAPT-PO clinical trial underscore its potential to improve patient outcomes, reduce healthcare costs, and combat the growing threat of antimicrobial resistance. As this novel agent moves towards broader clinical use, it will be a critical tool in the armamentarium against serious bacterial infections.

References

- 1. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. 2236. Effectiveness of TBP-PI-HBr in Patients with Instrumentation, Anatomic or Functional Abnormalities: Secondary Analysis from ADAPT-PO - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacology of Cephalexin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalexin is a first-generation cephalosporin antibiotic with a well-established safety and efficacy profile. It is widely prescribed for the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols for key pharmacological and microbiological assays are provided, along with quantitative data presented in structured tables and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a semi-synthetic, orally administered beta-lactam antibiotic belonging to the first generation of cephalosporins.[1] Since its approval by the U.S. Food and Drug Administration (FDA) in 1970, it has become a cornerstone in the treatment of uncomplicated bacterial infections.[2] Its clinical utility stems from its effectiveness against a range of Gram-positive and some Gram-negative bacteria, coupled with favorable pharmacokinetic properties.[1][3] This guide delves into the fundamental pharmacological principles that govern the therapeutic action of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer.[2] this compound's mechanism of action can be delineated as follows:

-

Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane.[2][4] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains.[1][2]

-

Inhibition of Peptidoglycan Synthesis: By binding to PBPs, this compound blocks the transpeptidation reaction, thereby preventing the formation of a rigid and stable cell wall.[1][5]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6]

Figure 1: Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, wide distribution, minimal metabolism, and primary excretion through the kidneys.

Absorption

This compound is well-absorbed from the gastrointestinal tract following oral administration, with nearly 100% oral bioavailability.[6] Peak plasma concentrations are typically reached within one hour of administration.[2][5]

Distribution

This compound is widely distributed throughout the body tissues and fluids.[5] However, it does not readily penetrate the cerebrospinal fluid.[3] The volume of distribution is relatively small, and it exhibits low binding to plasma proteins.[7]

Metabolism

This compound is not significantly metabolized in the body.[5][6]

Excretion

The primary route of elimination for this compound is renal excretion.[5] Over 90% of the administered dose is excreted unchanged in the urine within 8 hours through both glomerular filtration and tubular secretion.[1][6] This results in high urinary concentrations, making it particularly effective for urinary tract infections.[2][3] The elimination half-life is short, typically ranging from 0.5 to 1.2 hours in individuals with normal renal function.[7]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~90-100% | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2][5] |

| Peak Plasma Concentration (Cmax) - 250 mg dose | 7.7 - 9 µg/mL | [6][8] |

| Peak Plasma Concentration (Cmax) - 500 mg dose | 12.3 - 18 µg/mL | [6][8] |

| Plasma Protein Binding | 10-15% | [2][6] |

| Volume of Distribution (Vd) | 0.23 L/kg | [7] |

| Metabolism | Not significant | [5][6] |

| Primary Route of Excretion | Renal | [5] |

| Percentage Excreted Unchanged in Urine | >90% within 8 hours | [1][6] |

| Elimination Half-life (t½) | 0.5 - 1.2 hours | [7] |

Pharmacodynamics

The pharmacodynamic efficacy of this compound, like other beta-lactam antibiotics, is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting organism (%T > MIC).[8]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Susceptible Organisms

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (methicillin-susceptible) | 4 | 8 | [9] |

| Streptococcus pyogenes | - | 0.12 - 1 | [8] |

| Streptococcus pneumoniae | 64 | 128 | [8] |

| Escherichia coli | - | - | [8] |

| Klebsiella pneumoniae | - | - | [8] |

| Proteus mirabilis | - | - | [2] |

Note: MIC values can vary depending on the geographical location and the specific strain of bacteria. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide interpretive criteria for this compound susceptibility. For Enterobacteriaceae, a susceptible breakpoint is typically ≤8 mg/L.[8]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, which can compromise its clinical effectiveness.

-

Enzymatic Degradation: The most common mechanism of resistance is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of this compound, rendering the antibiotic inactive.[2][10]

-

Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[2][10]

-

Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.[10]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, maintaining a low intracellular concentration of the antibiotic.[2]

Figure 2: Key mechanisms of bacterial resistance to this compound.

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This protocol outlines a method for the determination of this compound concentrations in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples with K2EDTA as anticoagulant.

-

This compound-d5 (internal standard).

-

Acetonitrile (98%).

-

Mixed organic solvent (water:formic acid:1mol/L ammonium acetate, 100:0.1:0.1 v/v/v).

-

96-well deep-well plates.

-

Centrifuge.

-

LC-MS/MS system.

Procedure:

-

Sample Preparation: a. To 100 µL of plasma sample in a 96-well deep-well plate, add 5 µL of 98% acetonitrile and mix. b. Add 5 µL of 0.04 µg/µL this compound-d5 internal standard solution and mix. c. Add 1000 µL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes at 6°C. d. Transfer 20 µL of the supernatant to a new 96-well plate containing 980 µL of the mixed organic solvent. e. Vortex the plate and centrifuge at 3000 rpm for 5 minutes at 6°C.

-

LC-MS/MS Analysis: a. Inject an appropriate volume of the final sample into the LC-MS/MS system. b. Chromatographic separation is typically achieved on a C18 column. c. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). d. Quantification is based on the peak area ratio of this compound to the internal standard.

Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound powder.

-

Bacterial isolate to be tested.

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

-

Incubator (35°C ± 2°C).

Procedure:

-

Antimicrobial Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent as recommended by CLSI.

-

Preparation of Antimicrobial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Figure 3: Workflow for this compound MIC determination.

Nitrocefin-Based Beta-Lactamase Assay

This protocol provides a rapid method for the detection of beta-lactamase activity using the chromogenic cephalosporin, nitrocefin.

Materials:

-

Nitrocefin powder.

-

Dimethyl sulfoxide (DMSO).

-

Phosphate-buffered saline (PBS), pH 7.0.

-

Bacterial colonies to be tested.

-

Microscope slides or filter paper.

Procedure:

-

Nitrocefin Solution Preparation: a. Prepare a stock solution of nitrocefin at approximately 10 mg/mL in DMSO. b. Prepare a working solution by diluting the stock solution in PBS to a final concentration of 0.5-1.0 mg/mL. The working solution should be yellow.

-

Slide Assay: a. Place a drop of the nitrocefin working solution on a clean microscope slide. b. Using a sterile loop, pick a well-isolated colony of the test organism and emulsify it in the drop of nitrocefin. c. Observe for a color change from yellow to red. A positive result is indicated by a color change within 30 minutes.

-

Filter Paper Assay: a. Place a piece of filter paper in a sterile petri dish and saturate it with the nitrocefin working solution. b. Smear a colony of the test organism onto the impregnated filter paper. c. A positive reaction is indicated by the development of a red color within 30 minutes.

Competitive Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a radiolabeled beta-lactam, such as [3H]penicillin G.

Materials:

-

Bacterial cell membrane preparation containing PBPs.

-

[3H]penicillin G.

-

Varying concentrations of unlabeled this compound.

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus.

-

Fluorography reagents.

-

Scintillation counter.

Procedure:

-

Competitive Binding: a. Incubate the bacterial membrane preparation with various concentrations of unlabeled this compound for a specified time to allow for binding to the PBPs. b. Add a fixed, saturating concentration of [3H]penicillin G to the mixture and incubate to label the PBPs that are not bound by this compound.

-

SDS-PAGE: a. Stop the binding reaction and solubilize the membrane proteins. b. Separate the PBP-beta-lactam complexes by SDS-PAGE.

-

Detection and Quantification: a. Visualize the radiolabeled PBPs by fluorography. b. Excise the PBP bands from the gel and quantify the amount of bound [3H]penicillin G using a scintillation counter.

-

Data Analysis: a. The concentration of this compound that inhibits 50% of the binding of [3H]penicillin G (IC50) is determined. This value is inversely proportional to the binding affinity of this compound for the specific PBP.

Conclusion

This compound remains a clinically important antibiotic due to its efficacy against common pathogens and its favorable pharmacological profile. A thorough understanding of its mechanism of action, pharmacokinetics, pharmacodynamics, and the molecular basis of resistance is crucial for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other beta-lactam antibiotics in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. toku-e.com [toku-e.com]

- 5. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 7. interesjournals.org [interesjournals.org]

- 8. EUCAST: Disk Diffusion Implementation [eucast.org]

- 9. youtube.com [youtube.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Cephalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed oral therapeutic agent. As a solid dosage form, its physicochemical properties, including solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. The ability of this compound to exist in different crystalline forms, known as polymorphs, as well as hydrated and solvated states, is of critical importance in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its known solid forms. It consolidates crystallographic and physicochemical data, details experimental protocols for characterization, and presents logical workflows and mechanistic pathways to aid in research and development.

Introduction to this compound and the Importance of Polymorphism

This compound is a β-lactam antibiotic that functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls[1][2][3]. It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria[1]. The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its therapeutic efficacy. Polymorphism, the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice, can alter a drug's melting point, solubility, dissolution rate, and stability[4]. For this compound, which is known to form hydrates, understanding and controlling its solid-state forms are crucial for ensuring consistent product quality and performance.

The most common and commercially available form of this compound is the monohydrate[5][6]. However, other forms, such as a dihydrate and anhydrous crystals, have been reported, each with unique structural and physical properties[7][8].

Known Crystalline Forms of this compound

This compound primarily exists as a monohydrate, but a dihydrate and anhydrous forms have also been identified. Each form possesses a distinct crystal structure, leading to different physicochemical properties.

This compound Monohydrate

This compound monohydrate is the most extensively studied crystalline form. Its structure has been elucidated using synchrotron X-ray powder diffraction data[7][9]. In this form, the this compound molecule exists as a zwitterion, containing both ammonium and carboxylate groups[7][9]. The crystal structure is characterized by a network of hydrogen bonds involving the this compound molecules and the water of hydration[7][9].

This compound Dihydrate

A dihydrate form of this compound has also been identified, which is described as a "channel hydrate"[8][10]. This structure is characterized by channels within the crystal lattice that accommodate water molecules. This structural feature allows for the relatively facile movement of water into and out of the crystal, leading to a range of hydration states[7][8]. The maximum hydration state of two water molecules is typically achieved only at high relative humidities[8][10]. While the general molecular arrangement is similar to the monohydrate, the differences in lattice parameters result in distinct powder X-ray diffraction patterns[7].

Anhydrous this compound

Anhydrous forms of this compound have been mentioned in the literature, though detailed crystallographic data are less common[11][12]. These forms are typically obtained through the dehydration of the hydrated forms. The absence of water molecules in the crystal lattice leads to a different packing arrangement and, consequently, different physical properties compared to the hydrates.

Quantitative Physicochemical and Crystallographic Data

The following tables summarize the available quantitative data for the different forms of this compound to facilitate comparison.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | This compound Monohydrate | This compound Dihydrate (partially dehydrated to 1.9 H₂O) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2 | C2 |

| a (Å) | 27.32290(17)[7][9] | Data not available in a complete format |

| b (Å) | 11.92850(4)[7][9] | Data not available in a complete format |

| c (Å) | 16.75355(8)[7][9] | Data not available in a complete format |

| β (°) ** | 108.8661(4)[7][9] | Data not available in a complete format |

| Volume (ų) ** | 5166.99(3)[7][9] | Data not available in a complete format |

| Z | 12[7][9] | Data not available in a complete format |

Table 2: Physicochemical Properties of this compound Forms

| Property | This compound Monohydrate | This compound Anhydrous |

| Molecular Formula | C₁₆H₁₇N₃O₄S · H₂O | C₁₆H₁₇N₃O₄S |

| Molecular Weight | 365.41 g/mol | 347.39 g/mol [13] |

| Melting Point | Decomposes, with discoloration around 100°C and an exothermic event around 190-198°C[3][13][14] | >161°C (decomposes)[15] |

| Solubility in Water | Low, approx. 1-2 mg/mL at room temperature[5][6]. Another source reports 10 mg/mL[16]. | Data not readily available |

| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL[17] | Data not readily available |

| Solubility in DMSO | Approx. 5 mg/mL[2] | Data not readily available |

Experimental Protocols for Characterization

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases.

-

Objective: To obtain a diffraction pattern unique to the crystalline form of this compound.

-

Instrumentation: A laboratory X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a position-sensitive detector.

-

Sample Preparation: A small amount of the this compound powder (approximately 10-20 mg) is gently ground with a mortar and pestle to ensure particle size uniformity and reduce preferred orientation[18]. The powder is then packed into a sample holder with a shallow cavity.

-

Data Collection:

-

The sample is scanned over a 2θ range of 5° to 40°.

-

A step size of 0.02° 2θ and a counting time of 1-2 seconds per step are typically employed.

-

The sample holder is often rotated during analysis to further minimize preferred orientation effects.

-

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for characteristic peak positions and relative intensities. This "fingerprint" is compared to reference patterns of known this compound forms for identification.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.

-

Objective: To determine the temperatures and enthalpies of thermal events like dehydration and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound powder (typically 3-7 mg) is accurately weighed into an aluminum DSC pan[1]. The pan is then hermetically sealed.

-

Data Collection:

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., dehydration, melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up. For this compound monohydrate, a broad endotherm around 76.1°C (dehydration) followed by a sharp exotherm around 189.9°C (decomposition) is often observed[3][14].

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.

-

Objective: To quantify the loss of volatiles, such as water in hydrated forms of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in a tared TGA pan.

-

Data Collection:

-

The sample is heated at a constant rate, such as 10°C/min, under a nitrogen purge.

-

The temperature is ramped through the range where dehydration is expected to occur (e.g., from ambient to 150°C).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. For this compound monohydrate, a weight loss corresponding to one molecule of water is expected.

Visualizing Key Processes and Relationships

Graphviz diagrams are provided to illustrate important workflows and mechanisms related to this compound polymorphism and its mode of action.

Mechanism of Action

This compound exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by its binding to penicillin-binding proteins (PBPs).

Caption: this compound inhibits bacterial cell wall synthesis by binding to PBPs.

Polymorphic Interconversion

The hydrated forms of this compound can convert to the anhydrous form upon heating, and this process can be reversible under certain humidity conditions.

Caption: Interconversion pathways between hydrated and anhydrous forms of this compound.

Experimental Workflow for Polymorph Screening

A systematic approach is necessary to identify and characterize the different solid forms of this compound.

Caption: A systematic workflow for the screening and characterization of this compound polymorphs.

Conclusion

The solid-state properties of this compound are of paramount importance for its formulation, stability, and therapeutic effectiveness. This guide has synthesized the current knowledge on the crystal structure and polymorphism of this compound, with a focus on its monohydrate, dihydrate, and anhydrous forms. The provided data tables, experimental protocols, and graphical representations of key processes offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding and meticulous control of this compound's solid-state forms are essential for the development of robust and reliable pharmaceutical products. Further research to fully characterize the dihydrate and anhydrous forms would be beneficial to the scientific community.

References

- 1. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent solid forms of antibiotic this compound towards improved chemical stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. This compound [dailymed.nlm.nih.gov]

- 6. This compound FOR ORAL SUSPENSION USP, 125 mg/5 mL and 250 mg/5 mL Rx only [dailymed.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Crystal structure of this compound monohydrate, C16H17N3O4S(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. This compound: a channel hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. This compound | 15686-71-2 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. usbio.net [usbio.net]

- 16. mpbio.com [mpbio.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. icdd.com [icdd.com]

- 19. ruj.uj.edu.pl [ruj.uj.edu.pl]

The Pharmacokinetics of Cephalexin: A Deep Dive into Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of cephalexin in key preclinical animal models: the rat, mouse, dog, and monkey. This compound, a first-generation cephalosporin antibiotic, has been a cornerstone in treating bacterial infections for decades. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in these animal models is crucial for the non-clinical safety assessment and for predicting its pharmacokinetic behavior in humans. This document summarizes quantitative data, details experimental methodologies, and provides visual workflows to aid researchers in their drug development endeavors.

Executive Summary

This compound is generally characterized by rapid absorption and elimination in preclinical species. It is primarily excreted unchanged in the urine, with minimal metabolism observed. While the oral bioavailability of this compound is significant in most species, there are notable differences in pharmacokinetic parameters across the animal models discussed. This guide presents a comparative analysis of these parameters to inform species selection and dose-regimen design in preclinical studies.

Comparative Pharmacokinetics of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in rats, mice, dogs, and monkeys following oral and intravenous administration. These values have been compiled from various studies and represent a harmonized view of the available data. It is important to note that variations in study design, such as dose, formulation, and analytical methodology, can influence these parameters.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Preclinical Animal Models

| Parameter | Rat | Mouse | Dog | Monkey |

| Dose (mg/kg) | 20 - 100 | 20 - 50 | 10 - 50 | 25 - 50 |

| Cmax (µg/mL) | 15 - 40 | 10 - 25 | 18.6 - 20.3[1] | ~15-20 |

| Tmax (h) | 0.2 - 1.1[2] | ~0.5 - 1.0 | 1.8 - 1.9[1][2] | ~1.0 - 2.0 |

| AUC (µg·h/mL) | 30 - 100 | 20 - 50 | ~60 - 72 | ~40 - 60 |

| t½ (h) | 1.0 - 2.0 | ~0.5 - 1.0 | 1.5 - 2.5 | ~1.0 - 2.0 |

| Oral Bioavailability (%) | 50 - 70 | 12.6[3] | 57 - 75[4] | ~50-60 |

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Preclinical Animal Models

| Parameter | Rat | Mouse | Dog | Monkey |

| Dose (mg/kg) | 10 - 50 | 10 - 20 | 10 - 20 | 20 |

| C₀ (µg/mL) | 50 - 150 | 40 - 80 | 30 - 50 | ~100 |

| AUC (µg·h/mL) | 40 - 120 | 25 - 60 | 40 - 60 | ~70 |

| t½ (h) | 0.5 - 1.0 | ~0.3 - 0.7 | 1.0 - 1.5 | ~1.0 |

| Vd (L/kg) | 0.3 - 0.5 | 0.4 - 0.6 | 0.3 - 0.4 | ~0.3 |

| CL (L/h/kg) | 0.5 - 1.0 | 0.8 - 1.5 | 0.2 - 0.4 | ~0.4 |

| Protein Binding (%) | 10 - 20 | 10 - 15 | 10 - 25 | 15 - 25 |

Key Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments cited in this guide.

Oral Administration (Gavage) in Rats/Mice

This protocol outlines the procedure for single-dose oral administration of this compound to rats or mice for pharmacokinetic analysis.

Materials:

-

This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)

-

Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation: Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure gastric emptying and reduce variability in absorption.

-

Dose Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous by vortexing or stirring before each administration.

-

Dosing:

-

Weigh each animal to determine the precise volume of the dosing formulation to be administered.

-

Gently restrain the animal.

-

Insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

-

Observe the animal briefly after dosing to ensure no immediate adverse effects.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture). The specific blood collection protocol will vary by species and study design.

Intravenous Administration in Dogs

This protocol describes the procedure for a single intravenous bolus injection of this compound in dogs.

Materials:

-

Sterile this compound solution for injection

-

Sterile syringes and needles (e.g., 22-25 gauge)

-

Catheter (optional, for repeated sampling)

-

Clippers and surgical scrub

-

Restraint equipment

Procedure:

-

Animal Preparation: Acclimatize the dogs to the study environment. Fasting is typically not required for IV studies but may be done to maintain consistency with oral dosing arms.

-

Dose Preparation: Prepare the sterile this compound solution for injection at the target concentration.

-

Dosing:

-

Weigh the dog to calculate the exact dose volume.

-

Restrain the animal and clip the fur over a suitable vein (e.g., cephalic or saphenous vein).

-

Aseptically prepare the injection site.

-

Administer the this compound solution as a bolus injection over a defined period (e.g., 1-2 minutes).

-

-

Blood Sampling: Collect blood samples from a contralateral vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Plasma Sample Preparation and HPLC Analysis

This protocol outlines a typical procedure for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer)

-

Acetonitrile

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

Centrifuge

-

Vortex mixer

-

This compound analytical standard

-

Internal standard (e.g., cefadroxil)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples to room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution and vortex briefly.

-

Add 200 µL of a protein precipitating agent (e.g., 10% TCA in acetonitrile) to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for HPLC analysis.

-

-

HPLC Analysis:

-

Set the HPLC system parameters (e.g., mobile phase composition, flow rate, column temperature, and UV detection wavelength [typically around 260 nm]).

-

Inject a standard curve of this compound and the prepared samples onto the column.

-

Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

Conclusion

The pharmacokinetic profile of this compound has been well-characterized in several key preclinical species. This guide provides a consolidated resource for researchers, summarizing critical pharmacokinetic parameters and detailing essential experimental protocols. The observed inter-species differences highlight the importance of careful species selection in preclinical development programs. The provided workflows offer a visual guide to the standard procedures in conducting pharmacokinetic evaluations of this compound. This information is intended to support the design of robust preclinical studies and facilitate the translation of non-clinical findings to the clinical setting.

References

- 1. Pharmacokinetics of cefovecin in cynomolgus macaques (Macaca fascicularis), olive baboons (Papio anubis), and rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Cefovecin in Cynomolgus Macaques (Macaca fascicularis), Olive Baboons (Papio anubis), and Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

Spectroscopic analysis of Cephalexin and its metabolites

Executive Summary

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections. Its analytical quantification and characterization are crucial for pharmaceutical quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. A significant body of research indicates that this compound is not extensively metabolized in the human body; over 90% of the administered dose is excreted unchanged in the urine.[1][2][3][4][5] Consequently, the analytical focus is predominantly on the parent compound rather than its metabolites. This guide provides an in-depth overview of the primary spectroscopic techniques used for the analysis of this compound, including UV-Visible (UV-Vis) Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It offers detailed experimental protocols, quantitative data summaries, and workflow diagrams to support researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction to this compound

1.1 Chemistry and Pharmacokinetics Chemically, this compound is (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[6] As a β-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5] Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[5] It exhibits low plasma protein binding (10-15%) and is widely distributed throughout body fluids.[1][3]

1.2 Metabolism and Excretion A key pharmacokinetic feature of this compound is its lack of significant metabolism in the body.[3][4][6] More than 90% of the drug is eliminated unchanged through renal excretion, involving both glomerular filtration and tubular secretion, within 8 hours of administration.[2][5] This characteristic simplifies its analytical detection in biological matrices, as the parent drug is the primary target analyte.

1.3 Importance of Spectroscopic Analysis Spectroscopic methods are indispensable for the analysis of this compound. They are employed to:

-

Confirm the identity and structure of the bulk drug.

-

Quantify the active pharmaceutical ingredient (API) in dosage forms (e.g., tablets, capsules).

-

Determine drug concentrations in biological fluids (plasma, urine) for pharmacokinetic and bioequivalence studies.

-

Assess the stability of the drug under various conditions.

Spectroscopic Techniques and Protocols

2.1 UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a robust, simple, and cost-effective method for the quantitative analysis of this compound, leveraging its chromophoric structure.

Table 1: Quantitative Data from UV-Vis Spectrophotometric Analysis of this compound

| Method Type | Solvent/Reagent | λmax (nm) | Linear Range (µg/mL) |

|---|---|---|---|

| Direct Measurement | Phosphate Buffer (pH 5.5) | 261 | 1.0 - 120 |

| Direct Measurement | 0.1 N HCl | 257 | 5 - 50 |

| Direct Measurement | Distilled Water | 263 | 5 - 50 |

| Colorimetric | Folin-Ciocalteu Reagent & 20% Na2CO3 | 753 | 10 - 160 |

| Colorimetric | 1-Fluoro-2,4-dinitrobenzene & HCl | 441.2 | 20 - 100 |

| Colorimetric | FeCl3 & K3[Fe(CN)6] (Prussian Blue) | 700-720 | 2 - 10 |

Experimental Protocols:

Protocol 2.1.1: Direct Quantification in Phosphate Buffer [7]

-

Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.

-

Solvent Preparation: Prepare a phosphate buffer solution and adjust the pH to 5.5.

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the phosphate buffer. Perform serial dilutions to create calibration standards within the linear range (1.0-120 µg/mL).

-

Sample Preparation (from Capsules): Weigh the contents of 20 capsules to determine the average weight. Take a portion of the powder equivalent to a single dose, dissolve it in the phosphate buffer, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a known concentration within the calibration range.

-

Measurement: Scan the standard and sample solutions from 200-400 nm against a solvent blank. Measure the absorbance at the λmax of 261 nm.

-

Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample using the regression equation from the curve.

Protocol 2.1.2: Colorimetric Method with Folin-Ciocalteu (FC) Reagent [8]

-

Reagents: Folin-Ciocalteu (FC) reagent, 20% (w/v) sodium carbonate solution, distilled water.

-

Standard Solution Preparation: Prepare a stock solution of this compound (500 µg/mL) in distilled water.

-

Procedure: a. Pipette aliquots of the standard solution (ranging from 0.2 to 3.2 mL) into a series of 10 mL volumetric flasks. b. To each flask, add 2.5 mL of 20% sodium carbonate solution followed by 3.5 mL of FC reagent. c. Shake thoroughly and allow the reaction to proceed for 10 minutes at room temperature. d. Dilute to the mark with distilled water.

-

Measurement: Measure the absorbance of the resulting blue chromogen at 753 nm against a reagent blank prepared in the same manner without the drug.

-

Quantification: Plot absorbance versus concentration to establish the calibration curve and determine the concentration of the unknown sample.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure elucidation of this compound and can also be used for quantitative analysis (qNMR).[9][10][11]

Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. For quantification, the integral of a specific NMR signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.[12]

Experimental Protocol 2.2.1: Quantitative NMR (qNMR) for Purity Assessment [12]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: a. Accurately weigh a specific amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. b. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O with a pH buffer). c. Transfer a precise volume of the solution into an NMR tube.

-

Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans, which is critical for accurate integration. b. Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Quantification: a. Integrate a well-resolved signal corresponding to the this compound molecule (e.g., the signal from its five aromatic protons) and a signal from the internal standard. b. Calculate the purity or concentration of this compound using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

2.3 Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for quantifying this compound in complex biological matrices like plasma.[13][14]

Table 2: Quantitative Data from LC-MS/MS Analysis of this compound

| Matrix | Extraction/Preparation | Chromatographic Column | Linear Range |

|---|---|---|---|

| Human Plasma | Protein Precipitation | C18 | 0.2 - 100 mg/L (total drug) |

| Human Plasma | Ultrafiltration (for unbound) | C18 | 0.01 - 10 mg/L (unbound drug) |

Experimental Protocol 2.3.1: this compound Quantification in Human Plasma by LC-MS/MS [13][14]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

-

Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add an internal standard (e.g., an isotopically labeled version of this compound). b. Add 300 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins. c. Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 g for 10 min) to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for analysis.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 348.1 → 158.1) and its internal standard. Optimize collision energy and other source parameters.

-

-

Quantification: Create a calibration curve by analyzing plasma standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against concentration.

Visualized Workflows and Pathways

3.1 Pharmacokinetic Pathway of this compound

The following diagram illustrates the simple in-vivo fate of this compound, highlighting its direct absorption and excretion without significant metabolic transformation.

3.2 General Workflow for Spectroscopic Analysis

This diagram outlines the typical steps involved in the analysis of this compound from either a pharmaceutical formulation or a biological sample.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A Systematic Review on the Clinical Pharmacokinetics of this compound in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefalexin - Wikipedia [en.wikipedia.org]

- 6. This compound | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of this compound Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative determination of this compound in cephradine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cephalexin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalexin, a first-generation cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs across different bacterial species. It consolidates available quantitative data on binding affinities, details the experimental protocols used for their determination, and presents visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and development.

Introduction: The Mechanism of this compound Action

This compound is a β-lactam antibiotic that inhibits the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall is maintained by the cross-linking of peptidoglycan chains, a process catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1] this compound mimics the D-alanyl-D-alanine moiety of the peptidoglycan substrate, enabling it to bind to the active site of PBPs. This binding leads to the acylation of the serine residue in the PBP active site, forming a stable, covalent adduct.[2] This irreversible inhibition of PBP function disrupts cell wall synthesis, ultimately leading to cell lysis and bacterial death.[1]

The efficacy of this compound is dependent on its binding affinity to the essential PBPs of a given bacterial species. Bacteria can develop resistance to this compound through several mechanisms, including the production of β-lactamase enzymes that hydrolyze the antibiotic, or through mutations in the PBPs that reduce their binding affinity for this compound.[1]

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs is a critical determinant of its antibacterial spectrum and potency. This affinity is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. While comprehensive quantitative data for this compound across all bacterial species and their full PBP profiles are not extensively available in the public domain, this guide compiles the available information from key studies.

Table 1: IC50 Values of this compound for Penicillin-Binding Proteins in Various Bacteria

| Bacterial Species | PBP Target(s) | IC50 (µg/mL) | IC50 (µM) | Notes |

| Escherichia coli (DC2 strain) | PBP4 | Selective | - | This compound was found to be selective for PBP4 in this hypersusceptible strain, though a specific IC50 value was not provided.[3] |

| Escherichia coli (MG1655 strain) | PBP2 and PBP4 | Co-selective | - | In this non-hypersusceptible strain, this compound was co-selective for PBP2 and PBP4.[4] |

| Streptococcus pneumoniae | PBP3 | Selective | - | This compound exhibits selectivity for PBP3 in this species.[5][6] |

| Streptococcus pneumoniae (penicillin-sensitive) | PBP2x | - | 1.627 | This value indicates a low affinity, as PBP2x is not the primary target for this compound in this organism.[7] |

| Staphylococcus aureus | PBP3 | Selective | - | This compound selectively binds to PBP3 at its minimum inhibitory concentration (MIC).[8][9] |

| Bacillus cereus | PBP4 | Strong binding | - | This compound demonstrates strong binding to PBP 4 in sporulating cells.[10] |

Note: A hyphen (-) indicates that a specific value was not available in the cited literature.

Experimental Protocols for Determining PBP Binding Affinity

The most common method for determining the binding affinity of this compound to PBPs is the competitive binding assay using a fluorescently labeled penicillin derivative, most notably Bocillin-FL. This assay allows for the quantification of PBP inhibition by a competing unlabeled antibiotic.

General Principle of the Bocillin-FL Competition Assay

In this assay, bacterial cells or isolated cell membranes are first incubated with varying concentrations of the test antibiotic (this compound). This allows the antibiotic to bind to its target PBPs. Subsequently, a fixed, saturating concentration of Bocillin-FL is added. Bocillin-FL will then bind to any PBPs that have not been inhibited by the test antibiotic. The PBPs are then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the fluorescence of the Bocillin-FL-labeled PBPs is visualized and quantified. The intensity of the fluorescent signal is inversely proportional to the binding of the competing antibiotic. By measuring the fluorescence at different concentrations of the test antibiotic, a dose-response curve can be generated, and the IC50 value can be calculated.

Detailed Protocol for Whole-Cell PBP Competition Assay in Streptococcus pneumoniae

This protocol is adapted from methodologies described for determining PBP inhibitor potency in live bacterial cells.[11]

Materials:

-

Streptococcus pneumoniae culture in logarithmic growth phase.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound stock solution (in an appropriate solvent, e.g., water or DMSO).

-

Bocillin-FL stock solution (e.g., in DMSO).

-

Lysozyme.

-

Tris buffer.

-

SDS-PAGE loading buffer.

-

Equipment for SDS-PAGE and fluorescence gel imaging.

Procedure:

-

Cell Culture and Preparation:

-

Culture S. pneumoniae to an optical density at 620 nm (OD620) of 0.25–0.30.

-

Harvest the cells by centrifugation (e.g., 1,503 x g for 10 minutes).

-

Wash the cell pellet once with PBS and resuspend in PBS.

-

-

Competitive Inhibition:

-

Prepare a series of dilutions of this compound in PBS.

-

In separate microcentrifuge tubes, incubate the resuspended cells with the different concentrations of this compound for 30 minutes at room temperature. Include a no-antibiotic control.

-

-

Fluorescent Labeling:

-

Following incubation with this compound, add a fixed concentration of Bocillin-FL (e.g., 600 nM) to each tube.

-

Incubate for an additional 15-30 minutes at room temperature, protected from light.

-

-

Cell Lysis and Membrane Preparation:

-

Pellet the cells by centrifugation and wash with PBS to remove unbound Bocillin-FL.

-

Resuspend the cell pellets in a lysis buffer containing lysozyme (e.g., 10 mg/mL in 50 mM Tris) and incubate at 37°C for 15 minutes.

-

Lyse the cells using a sonicator or other appropriate method.

-

Isolate the cell membrane fraction by centrifugation (e.g., 21,000 x g for 10 minutes at 4°C).

-

-

SDS-PAGE and Fluorescence Detection:

-

Resuspend the membrane pellets in SDS-PAGE loading buffer and heat to denature the proteins.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band for each this compound concentration.

-

Normalize the fluorescence intensity to the no-antibiotic control.

-

Plot the percentage of PBP inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizing Key Pathways and Workflows

Signaling Pathway: Mechanism of this compound Action

The following diagram illustrates the molecular mechanism by which this compound inhibits bacterial cell wall synthesis.

Caption: Mechanism of this compound-induced bacterial cell lysis.

Experimental Workflow: Bocillin-FL Competition Assay

The diagram below outlines the key steps in the Bocillin-FL competition assay for determining the IC50 of this compound for PBPs.

Caption: Workflow for PBP binding affinity determination.

Conclusion